molecular formula C24H39NO12 B610277 Propargyl-PEG8-NHS ester CAS No. 2182601-74-5

Propargyl-PEG8-NHS ester

Cat. No.: B610277
CAS No.: 2182601-74-5
M. Wt: 533.57
InChI Key: JIDDIPSVOZPCSA-UHFFFAOYSA-N
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Description

Propargyl-PEG8-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent for various applications. This compound is widely used in bioconjugation, click chemistry, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Mechanism of Action

Target of Action

Propargyl-PEG8-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are proteins that are selectively degraded by PROTACs and the antibodies to which cytotoxic drugs are attached in ADCs .

Mode of Action

This compound contains an Alkyne group and an NHS ester group . The Alkyne group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is often referred to as a “click chemistry” reaction . The NHS ester group can react with primary amines (-NH2) on the target protein to form a stable, irreversible amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . PROTACs, synthesized using this compound, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of this compound is the selective degradation of target proteins in the case of PROTACs . In the case of ADCs, the result is the delivery of cytotoxic drugs to specific cells targeted by the antibodies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group . Additionally, the presence of copper is necessary for the CuAAC reaction involving the Alkyne group . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG8-NHS ester is synthesized through a series of chemical reactions involving the activation of PEG with propargyl and NHS ester groups. The general synthetic route involves the following steps:

    Activation of PEG: Polyethylene glycol is first activated with a propargyl group. This is typically achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of NHS Ester: The propargyl-activated PEG is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

The reaction conditions usually involve organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG8-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Propargyl-PEG8-NHS ester can be compared with other similar compounds:

This compound is unique due to its combination of a propargyl group and an NHS ester group, providing versatility in both click chemistry and bioconjugation applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLYBWAOVXONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131588
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182601-74-5
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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